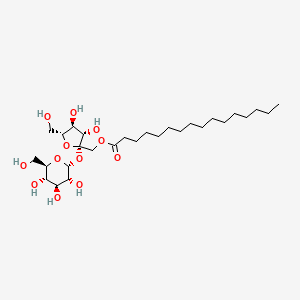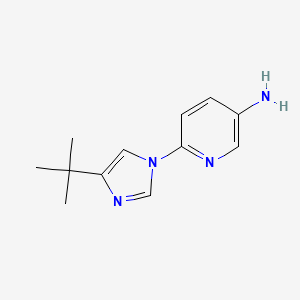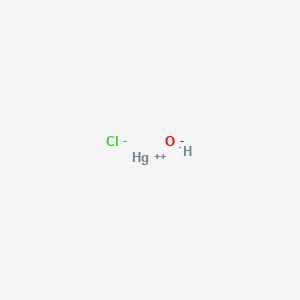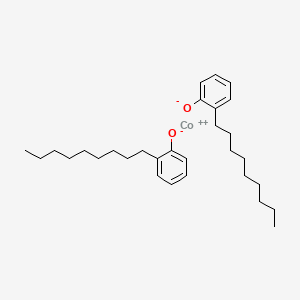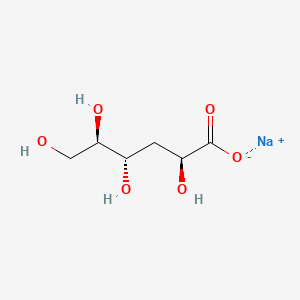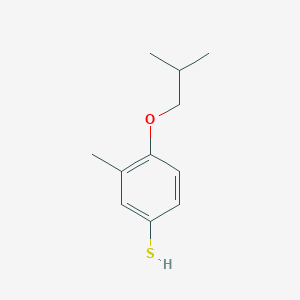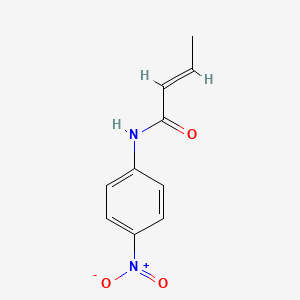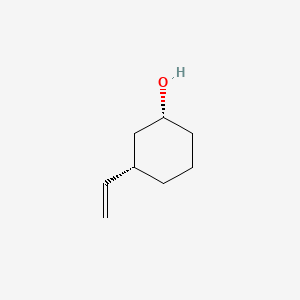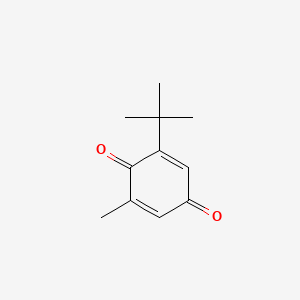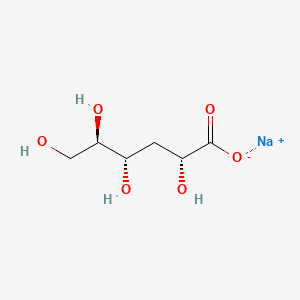
Sodium 3-deoxygluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-deoxygluconate: is a heterocyclic organic compound with the molecular formula C₆H₁₂O₆Na. It is a sodium salt of 3-deoxygluconic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroxyhexanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 3-deoxygluconate can be synthesized through enzymatic methods. One such method involves the use of gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax. This enzyme converts D-gluconate to 2-keto-3-deoxy-D-gluconate, which can then be further processed to obtain this compound . The reaction conditions typically involve a pH of 6.0, the presence of magnesium chloride, and a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the thermostability and efficiency of gluconate dehydratase. The process can be scaled up by using recombinant Escherichia coli to overproduce the enzyme, followed by purification through precipitation and ultrafiltration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-deoxygluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, which can replace specific functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Sodium 3-deoxygluconate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of sodium 3-deoxygluconate involves its interaction with specific enzymes and metabolic pathways. For instance, in the Entner-Doudoroff pathway, it acts as an intermediate, facilitating the breakdown of sugars into simpler molecules . The compound’s molecular targets include enzymes such as gluconate dehydratase and 6-phosphogluconate dehydratase, which catalyze key reactions in these pathways .
Vergleich Mit ähnlichen Verbindungen
2-Keto-3-deoxygluconate: An intermediate in the same metabolic pathway, known for its role in sugar degradation.
2-Keto-3-deoxy-6-phosphogluconate: Another related compound involved in the Entner-Doudoroff pathway, with similar enzymatic interactions.
Uniqueness: Sodium 3-deoxygluconate is unique due to its specific structure and the presence of sodium, which influences its solubility and reactivity
Eigenschaften
CAS-Nummer |
93857-41-1 |
|---|---|
Molekularformel |
C6H11NaO6 |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
sodium;(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c7-2-5(10)3(8)1-4(9)6(11)12;/h3-5,7-10H,1-2H2,(H,11,12);/q;+1/p-1/t3-,4+,5+;/m0./s1 |
InChI-Schlüssel |
ZRBXQRZQHABLKN-UJPDDDSFSA-M |
Isomerische SMILES |
C([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O.[Na+] |
Kanonische SMILES |
C(C(C(CO)O)O)C(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



